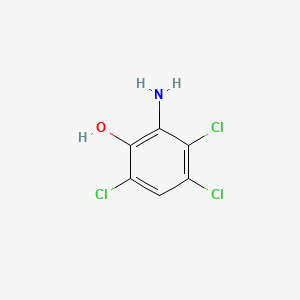

1H-pyrazole-4-carbonitrile, 5-amino-1-(2,4-dichlorophenyl)-

Descripción general

Descripción

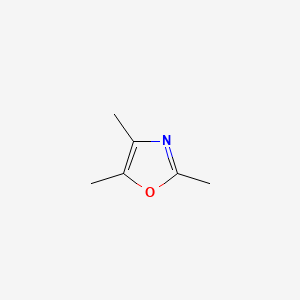

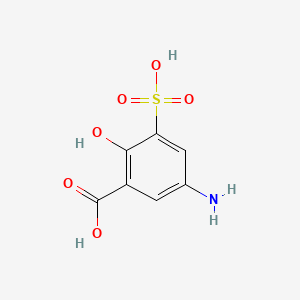

This compound belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .

Synthesis Analysis

A novel, facile, one-pot, multicomponent protocol for the synthesis of 5-amino-1H-pyrazole-4-carbonitrile derivatives has been developed using alumina–silica-supported MnO2 as a recyclable catalyst in water and sodium dodecyl benzene sulphonate at room temperature . Another method involves the use of [4CSPy]ZnCl3 as a new acidic catalyst .

Chemical Reactions Analysis

The synthesis of 5-amino-1H-pyrazole-4-carbonitriles involves reactions with aldehydes, phenyl hydrazine derivatives, and malononitrile . The reaction is facilitated by various catalysts .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 253.09 . It is a powder at room temperature . More specific properties like density, boiling point, and flash point were not found in the search results.

Aplicaciones Científicas De Investigación

Medicinal Chemistry: Anticancer and Anti-inflammatory Agents

The pyrazole nucleus is a versatile scaffold in medicinal chemistry, particularly for designing anticancer and anti-inflammatory agents. Compounds based on this nucleus have been shown to interact with various biological targets such as p38MAPK and different kinases . For instance, certain derivatives have demonstrated cytotoxic activity against a panel of human cancer cell lines at the National Cancer Institute (NCI) .

Pharmaceutical Drug Discovery

Aminopyrazoles, including our compound of interest, are advantageous frameworks for creating ligands for receptors or enzymes. These compounds are actively studied as potential active agents in various therapeutic areas . The design and structure-activity relationships of these compounds are crucial for developing new pharmaceuticals.

Agrochemistry: Pesticides and Growth Regulators

In the field of agrochemistry, pyrazole derivatives are investigated for their potential as pesticides and plant growth regulators. Some analogs based on similar structures have shown strong activity against common pests like house flies and leaf rollers .

Supramolecular and Polymer Chemistry

Pyrazole derivatives are utilized in supramolecular and polymer chemistry due to their ability to form stable structures and bonds. They serve as building blocks in creating complex molecular assemblies and polymers with specific properties .

Cosmetic Industry: Colorings and UV Stabilizers

The cosmetic industry benefits from the use of pyrazole derivatives as colorings and UV stabilizers. These compounds can provide the desired aesthetic effects while ensuring product stability under UV exposure .

Liquid Crystal Technology

Due to their unique properties, certain pyrazole compounds exhibit liquid crystal behavior. This makes them suitable for applications in displays and other technologies that require controlled light modulation .

Safety and Hazards

Mecanismo De Acción

Target of Action

It is known that aminopyrazoles are advantageous frameworks able to provide useful ligands for receptors or enzymes, such as p38mapk, and different kinases .

Mode of Action

Aminopyrazoles are known to interact with their targets, leading to changes in the function of these targets .

Biochemical Pathways

Aminopyrazoles are known to interact with various biochemical pathways, influencing their downstream effects .

Result of Action

Aminopyrazoles are known to have various biological properties, including anticancer and anti-inflammatory effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For example, temperature directly influences both biotic and abiotic mechanisms of degradation, slowing or increasing the rates of reactions and altering the degradation networks that are active in the environment .

Propiedades

IUPAC Name |

5-amino-1-(2,4-dichlorophenyl)pyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2N4/c11-7-1-2-9(8(12)3-7)16-10(14)6(4-13)5-15-16/h1-3,5H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDDDQTCPSCIJSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)N2C(=C(C=N2)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6073572 | |

| Record name | 1H-Pyrazole-4-carbonitrile, 5-amino-1-(2,4-dichlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6073572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-pyrazole-4-carbonitrile, 5-amino-1-(2,4-dichlorophenyl)- | |

CAS RN |

58791-79-0 | |

| Record name | 5-Amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58791-79-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazole-4-carbonitrile, 5-amino-1-(2,4-dichlorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058791790 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Pyrazole-4-carbonitrile, 5-amino-1-(2,4-dichlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6073572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

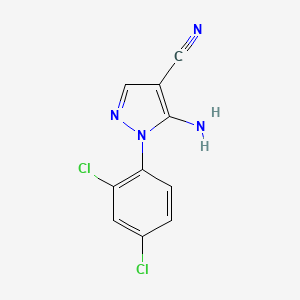

Q1: What is the role of 5-amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile in the synthesis of 1-arylpyrazolo[3,4-d]pyrimidine derivatives?

A1: 5-amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile serves as a crucial intermediate in the synthesis of 1-arylpyrazolo[3,4-d]pyrimidine derivatives []. It reacts with triethyl orthoformate, followed by cyclization with ammonium hydroxide solution, to form 1-(2,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine. This amine then undergoes condensation reactions with various acids to yield the desired 1-arylpyrazolo[3,4-d]pyrimidine derivatives containing an amide moiety [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B1265889.png)